molecular formula C7H7F2NO B139792 2,6-Difluoro-4-methoxyaniline CAS No. 151414-47-0

2,6-Difluoro-4-methoxyaniline

Cat. No. B139792
M. Wt: 159.13 g/mol
InChI Key: HQBURSNJKAITGQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxyaniline is a fluorinated compound used as a building block in organic synthesis . It has a molecular formula of C7H7F2NO and a molecular weight of 159.13 g/mol.


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-methoxyaniline consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one amine group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methoxyaniline is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 172.4±35.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Application in Wastewater Treatment

2,6-Difluoro-4-methoxyaniline, as part of the methoxyanilines group, has been studied for its role in environmental science, particularly in wastewater treatment. Methoxyanilines are significant as chemical precursors in the dye and pharmaceutical industries. Their presence in wastewater poses toxicity and carcinogenic risks. Research has evaluated the efficacy of Fenton-like oxidation using Laterite soil as a source of iron for the degradation of methoxyanilines in wastewater. This method shows promise as an environmentally friendly and efficient way to treat wastewater containing these hazardous chemicals (Chaturvedi & Katoch, 2020).

Material Science and Chemistry

In the field of material science, 2,6-Difluoro-4-methoxyaniline has applications in synthesizing various chemical compounds. For instance, it has been used in the synthesis of substituted 2-amino-4-quinazolinones, demonstrating its versatility in creating diverse chemical structures for potential applications in various industries (Fray et al., 2006). Additionally, its derivatives have been explored for their luminescent properties, contributing to the development of materials with potential applications in optoelectronics (Tsuchimoto et al., 2016).

Polymer Science

In polymer science, compounds like 2,6-Difluoro-4-methoxyaniline are instrumental in the synthesis of various polymers. For example, studies on poly(o-methoxyaniline) highlight its potential in creating polymers with unique electrical and thermal properties, suggesting applications in electronics and materials engineering (Gupta & Umare, 1992).

Pharmaceuticals and Biochemistry

While focusing on non-drug-related research, it's worth noting that the chemical structure of 2,6-Difluoro-4-methoxyaniline and its derivatives play a significant role in medicinal chemistry. They are key in synthesizing complex molecules that can be further explored for various pharmaceutical applications, although specific details on drug use and dosage are excluded as per the request (Thaisrivongs et al., 1987).

Safety And Hazards

Handling 2,6-Difluoro-4-methoxyaniline requires caution. It is classified as dangerous with hazard statements including H302+H332;H311, indicating that it is harmful if swallowed, inhaled, or in contact with skin . Safety measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-difluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBURSNJKAITGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409270
Record name 2,6-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxyaniline

CAS RN

151414-47-0
Record name 2,6-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Barnard, RC Storr, PM O'NEILL… - Journal of pharmacy and …, 1993 - Wiley Online Library
The physicochemical properties and analgesic action of six fluorinated analogues of 4‐hydroxyacetanilide (paracetamol) have been investigated. Fluorine substitution adjacent to the …
Number of citations: 24 onlinelibrary.wiley.com
F Crestey, S Stiebing, R Legay, V Collot, S Rault - Tetrahedron, 2007 - Elsevier
Nucleophilic addition of Grignard or lithiated reagents on the new Weinreb amides 3 and 4 afforded efficiently the corresponding ketones and allowed the design and synthesis of a new …
Number of citations: 27 www.sciencedirect.com
L Čechová, M Dejmek, O Baszczyňski… - Antiviral Chemistry …, 2019 - journals.sagepub.com
With the worldwide number of human immunodeficiency virus positive patients stagnant and the increasing emergence of viral strains resistant to current treatment, the development of …
Number of citations: 4 journals.sagepub.com
PM O'neill - 1995 - search.proquest.com
Amodiaquine (AQ) is a 4-aminoquinoline antimalarial which causes adverse side-effects such as agranulocytosis and liver damage. The observed drug toxicity is believed to be related …
Number of citations: 3 search.proquest.com
Y Lu, M Sun, N Xi - RSC advances, 2022 - pubs.rsc.org
19 F-NMR signals are sensitive to local electrostatic fields and are useful in probing protein structures and dynamics. Here, we used chemically identical ortho-F nuclei in N-phenyl γ-…
Number of citations: 3 pubs.rsc.org
S Barnard - 1991 - search.proquest.com
The widely used analgesic paracetamol (P) produces dosedependent hepatotoxicity in man when taken in overdose. The toxicity is mediated by drug oxidation and depletion of hepatic …
Number of citations: 1 search.proquest.com

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